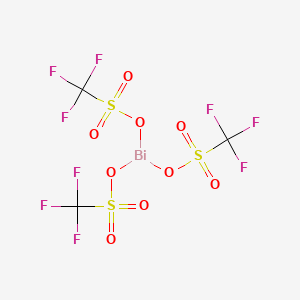
Trifluoromethanesulfonic acid bis(trifluoromethylsulfonyloxy)bismuthino ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Bismuth(III) trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with bismuth(III) trifluoroacetate . The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed under controlled conditions. The product is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Bismuth(III) trifluoromethanesulfonate acts as a catalyst in several types of reactions, including:
Friedel-Crafts Acylation and Alkylation: It catalyzes the acylation and alkylation of aromatic compounds, often replacing more corrosive acids like triflic acid.
Substitution Reactions: It facilitates the substitution of allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.
Cycloisomerization: It is used in the cycloisomerization of allene-enol ethers.
Deprotection of Acetals: It catalyzes the deprotection of acetals and the cleavage of tert-butoxy derivatives of thiophenes and furans.
Applications De Recherche Scientifique
Bismuth(III) trifluoromethanesulfonate is extensively used in scientific research due to its versatility as a catalyst:
Organic Synthesis: It is employed in various organic synthesis reactions, including Mukaiyama aldol reactions and Diels-Alder reactions.
Green Chemistry: Its eco-friendly nature makes it a preferred choice in green chemistry applications.
Material Science: It is used in the synthesis of advanced materials, including polymers and dielectric fluids.
Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
As a Lewis acid, bismuth(III) trifluoromethanesulfonate functions by accepting electron pairs from donor molecules, thereby facilitating various chemical reactions. Its high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate groups, which enhances its ability to activate substrates for nucleophilic attack .
Comparaison Avec Des Composés Similaires
Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:
Scandium(III) trifluoromethanesulfonate: Also a Lewis acid, but less commonly used due to higher cost.
Ytterbium(III) trifluoromethanesulfonate: Another Lewis acid with similar applications but different reactivity profiles.
Iron(III) trifluoromethanesulfonate: Used in similar catalytic applications but with different selectivity and efficiency.
Bismuth(III) trifluoromethanesulfonate stands out due to its balance of high reactivity, cost-effectiveness, and environmental friendliness.
Propriétés
Formule moléculaire |
C3BiF9O9S3 |
|---|---|
Poids moléculaire |
656.2 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyloxy)bismuthanyl trifluoromethanesulfonate |
InChI |
InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 |
Clé InChI |
NYENCOMLZDQKNH-UHFFFAOYSA-K |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O[Bi](OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)

![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
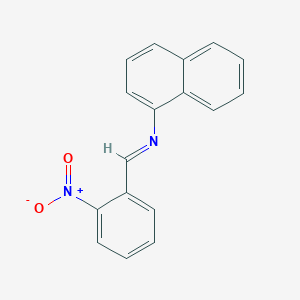
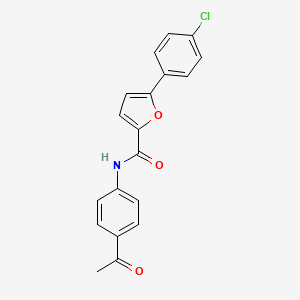
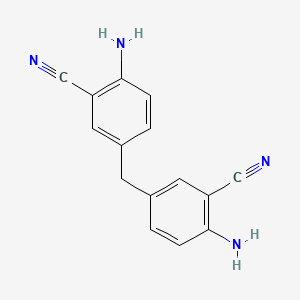
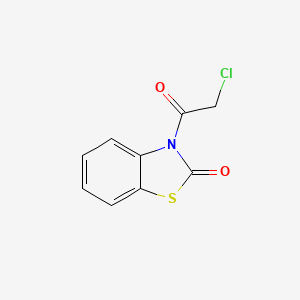
![N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide](/img/structure/B15080802.png)
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)
![5-(4-Bromophenyl)-9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080823.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
